![molecular formula C6H4N4O B13094263 Pyrimido[4,5-d]pyridazin-4(1H)-one CAS No. 21579-42-0](/img/structure/B13094263.png)
Pyrimido[4,5-d]pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-d]pyridazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyridazin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of pyrimidines with tetrazines under basic conditions. This reaction is highly regioselective and can be carried out using deprotonated, substituted 5-halopyrimidines and variously substituted tetrazines . The reaction typically proceeds under a dry argon atmosphere, and the products are purified using column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido[4,5-d]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds.
Aplicaciones Científicas De Investigación
Pyrimido[4,5-d]pyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-d]pyridazin-4(1H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase by binding to its active site and preventing its phosphorylation activity . This inhibition disrupts the B cell receptor signaling pathway, leading to the suppression of B cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring system and has been studied for its potential as a cyclin-dependent kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with applications in cancer treatment due to its ability to inhibit CDK2.
Uniqueness
Pyrimido[4,5-d]pyridazin-4(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological activities and physical properties.
Propiedades
Número CAS |
21579-42-0 |
|---|---|
Fórmula molecular |
C6H4N4O |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
3H-pyrimido[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C6H4N4O/c11-6-4-1-9-10-2-5(4)7-3-8-6/h1-3H,(H,7,8,11) |
Clave InChI |
KREQCWADZPRJNO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=N1)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


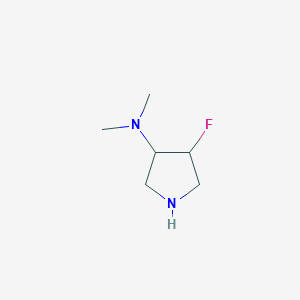

![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
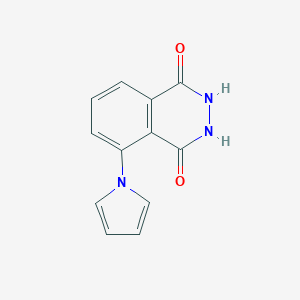
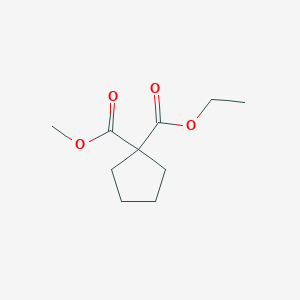
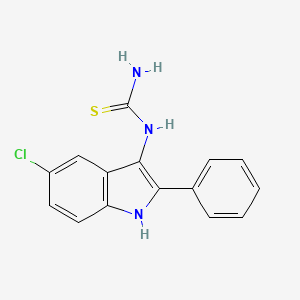
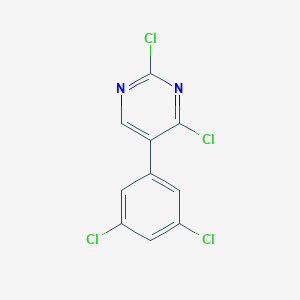
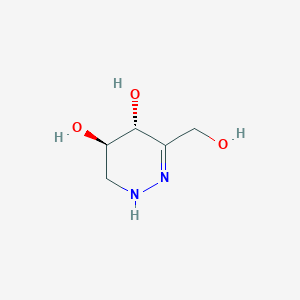
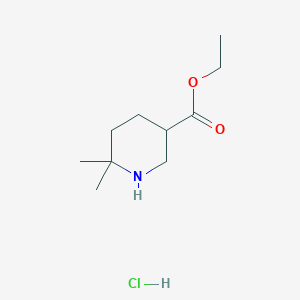
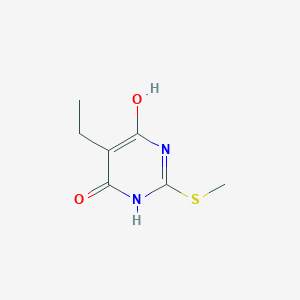
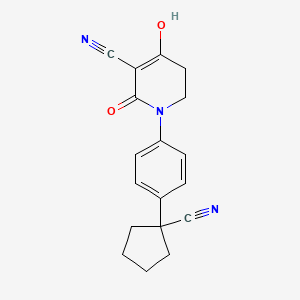

![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
